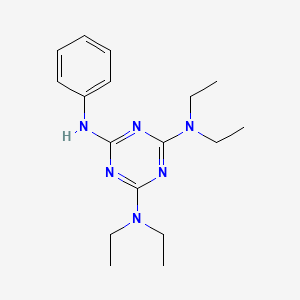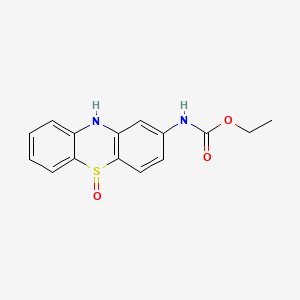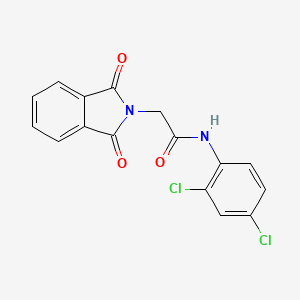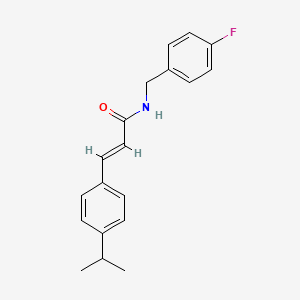![molecular formula C16H27NO B5838068 N-[2-(1-cyclohexen-1-yl)ethyl]-2-cyclohexylacetamide](/img/structure/B5838068.png)
N-[2-(1-cyclohexen-1-yl)ethyl]-2-cyclohexylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(1-cyclohexen-1-yl)ethyl]-2-cyclohexylacetamide, also known as CYCLOMAST, is a compound that has been extensively studied for its potential use in scientific research. It is a non-steroidal anti-inflammatory drug (NSAID) that has been found to exhibit potent analgesic and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of N-[2-(1-cyclohexen-1-yl)ethyl]-2-cyclohexylacetamide is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase (COX) enzymes, which play a key role in the production of prostaglandins, a group of signaling molecules that are involved in the inflammatory response. By inhibiting the activity of COX enzymes, this compound reduces the production of prostaglandins, leading to a reduction in inflammation and pain.
Biochemical and physiological effects:
This compound has been found to exhibit potent analgesic and anti-inflammatory properties. It has been shown to reduce pain and inflammation in a variety of animal models, including models of arthritis and neuropathic pain. Additionally, this compound has been found to have potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-[2-(1-cyclohexen-1-yl)ethyl]-2-cyclohexylacetamide in lab experiments is its potent analgesic and anti-inflammatory properties. This makes it a promising candidate for the development of new pain medications. Additionally, this compound has been found to have potential applications in the treatment of various diseases, making it a versatile compound for scientific research.
However, there are also some limitations to using this compound in lab experiments. One limitation is that its mechanism of action is not fully understood, which could make it difficult to optimize its use in a laboratory setting. Additionally, this compound has been found to have potential side effects, including gastrointestinal bleeding and renal toxicity, which could limit its use in certain experiments.
Future Directions
There are several future directions for research on N-[2-(1-cyclohexen-1-yl)ethyl]-2-cyclohexylacetamide. One direction is to further explore its mechanism of action, which could lead to the development of more effective pain medications. Another direction is to investigate its potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, future research could focus on optimizing the use of this compound in laboratory settings, including identifying potential side effects and developing strategies to minimize them. Overall, this compound is a promising compound for scientific research, with potential applications in a variety of fields.
Synthesis Methods
N-[2-(1-cyclohexen-1-yl)ethyl]-2-cyclohexylacetamide can be synthesized using a multi-step process. The first step involves the reaction of cyclohexanone with ethylmagnesium bromide to form 2-cyclohexylethanol. This is followed by the reaction of 2-cyclohexylethanol with acetyl chloride to form 2-cyclohexylacetate. Finally, the reaction of 2-cyclohexylacetate with 1-cyclohexene-1-amine leads to the formation of this compound.
Scientific Research Applications
N-[2-(1-cyclohexen-1-yl)ethyl]-2-cyclohexylacetamide has been extensively studied for its potential use in scientific research, particularly in the field of pain management. It has been found to exhibit potent analgesic and anti-inflammatory properties, making it a promising candidate for the development of new pain medications. Additionally, this compound has been found to have potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2-cyclohexylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO/c18-16(13-15-9-5-2-6-10-15)17-12-11-14-7-3-1-4-8-14/h7,15H,1-6,8-13H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CONKVPMCWGAWLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)NCCC2=CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}-4-(4-methoxyphenyl)piperazine](/img/structure/B5838000.png)


![3-{[(4-chlorophenyl)acetyl]amino}-2-methylbenzoic acid](/img/structure/B5838020.png)
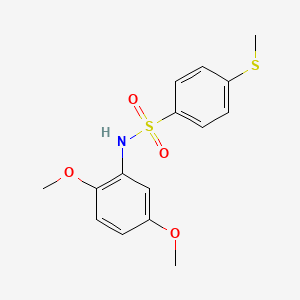
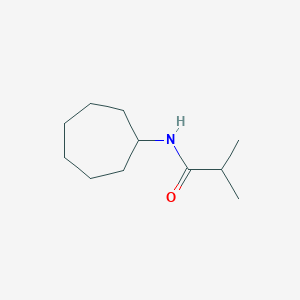
![N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]glycinamide](/img/structure/B5838034.png)
![1-[3-(trifluoromethyl)phenyl]-2,4-imidazolidinedione](/img/structure/B5838042.png)
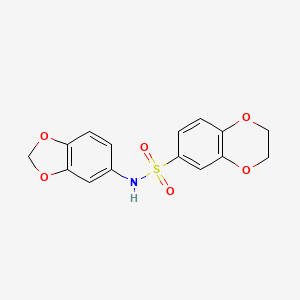
![N-(4-methoxyphenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5838055.png)
